molecular formula C18H19N5O2S B299705 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline

1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline

Cat. No. B299705
M. Wt: 369.4 g/mol
InChI Key: SURBWMKGKVUPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-containing quinolines and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C by binding to its catalytic domain. Additionally, it has been reported to inhibit the activity of phosphodiesterase by binding to its active site. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by macrophages.
Biochemical and Physiological Effects
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antitumor properties. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages. This compound has also been shown to inhibit the activity of protein kinase C and phosphodiesterase, which play crucial roles in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline in lab experiments include its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline. One direction is to investigate its potential as an anticancer agent. Another direction is to study its effects on different cell signaling pathways. Additionally, its potential as a therapeutic agent for inflammatory diseases can be explored. Further research can also be conducted to improve its solubility in aqueous solutions and reduce its potential toxicity.
Conclusion
In conclusion, 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that has shown promising results in various biological assays. Its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages make it a valuable compound for scientific research. Further research is needed to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the reaction of 2,6-dimethyl-4-nitrobenzenesulfonyl chloride with sodium azide in the presence of triethylamine to form 2,6-dimethyl-4-azido-benzenesulfonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst to form the desired product.

Scientific Research Applications

1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has been extensively used in scientific research due to its ability to inhibit various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell signaling pathways. Additionally, it has been reported to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. This compound has also been shown to have anti-inflammatory and antitumor properties.

properties

Product Name

1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

1-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C18H19N5O2S/c1-13-10-16(22-12-19-20-21-22)11-14(2)18(13)26(24,25)23-9-5-7-15-6-3-4-8-17(15)23/h3-4,6,8,10-12H,5,7,9H2,1-2H3

InChI Key

SURBWMKGKVUPTL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4

Origin of Product

United States

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